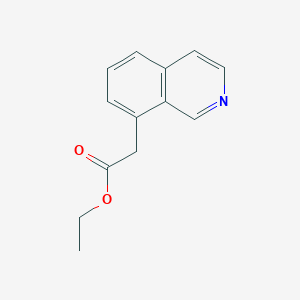

Ethyl 2-(isoquinolin-8-yl)acetate

Description

Ethyl 2-(isoquinolin-8-yl)acetate is an ester derivative featuring an isoquinoline moiety substituted at the 8-position. Isoquinoline, a heterocyclic aromatic compound, is structurally analogous to quinoline but differs in the position of the nitrogen atom, contributing to distinct electronic and steric properties. This compound is of interest in medicinal chemistry due to the pharmacological relevance of isoquinoline derivatives, which exhibit activities such as kinase inhibition, anti-inflammatory effects, and antimicrobial properties .

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

ethyl 2-isoquinolin-8-ylacetate |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)8-11-5-3-4-10-6-7-14-9-12(10)11/h3-7,9H,2,8H2,1H3 |

InChI Key |

SHHHAHHXUIQMLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC=CC2=C1C=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(isoquinolin-8-yl)acetate typically involves the cyclization of 2-alkynyl benzyl azides in the presence of a silver catalyst . This method provides a high yield and is efficient for producing substituted isoquinolines. Another common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using metal catalysts or catalyst-free processes in water. These methods are designed to be environmentally friendly and cost-effective, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(isoquinolin-8-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents, acylating agents.

Major Products Formed:

Oxidation: Isoquinoline N-oxides.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinolines with functional groups like halogens, alkyl, and acyl groups.

Scientific Research Applications

Ethyl 2-(isoquinolin-8-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(isoquinolin-8-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. Isoquinoline derivatives are known to inhibit enzymes like succinate dehydrogenase, which plays a crucial role in cellular respiration . This inhibition can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

- Ethyl 2-(quinolin-8-yloxy)acetate (): Structure: Features a quinoline ring substituted at the 8-position with an ethoxyacetate group. Synthesis: Prepared via nucleophilic substitution of 8-hydroxyquinoline with ethyl chloroacetate under microwave or conventional heating . Crystallography: Exhibits hydrogen bonding between the solvent water molecule and the quinoline nitrogen/ester oxygen, stabilizing the crystal lattice . Key Difference: The quinoline nitrogen at position 1 vs.

- (S)-Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-acetate (): Structure: A tetrahydroisoquinoline derivative with methoxy substituents at positions 6 and 5. Relevance: Demonstrates how saturation of the isoquinoline ring and methoxy groups modulate lipophilicity and bioavailability.

- Ethyl 2-(4-chloro-anilino)acetate (): Structure: Aniline-substituted acetate with a chloro group at the para position. Crystallography: Forms trans-dimeric structures via N–H⋯O hydrogen bonds, highlighting the role of hydrogen bonding in crystal packing .

Physicochemical Properties

- Molecular Weight and Stability: Ethyl 2-(quinolin-8-yloxy)acetate (MW: ~261.3 g/mol) is a stable solid at room temperature , while Ethyl 2-phenylacetoacetate (MW: 206.2 g/mol, ) is stored at -20°C as a neat oil. The isoquinoline derivative’s stability may depend on substituent-induced steric effects.

- Solubility: Quinoline-based esters (e.g., ) exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), whereas chloro-substituted analogs () show increased lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.